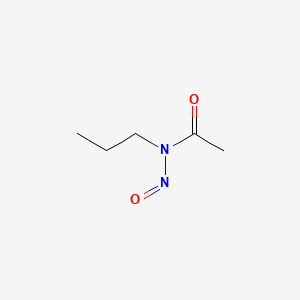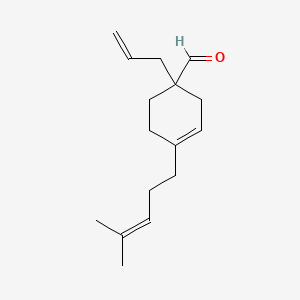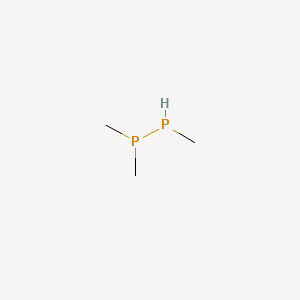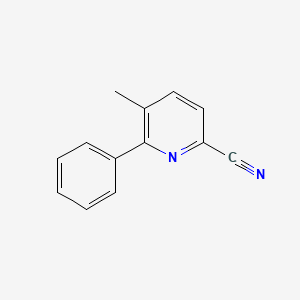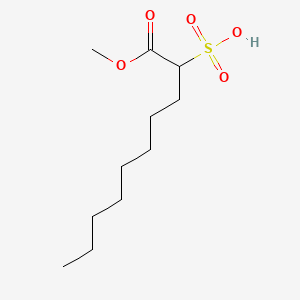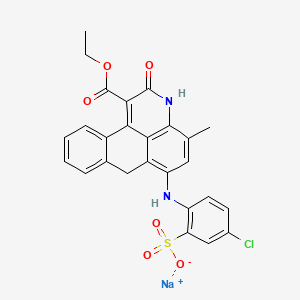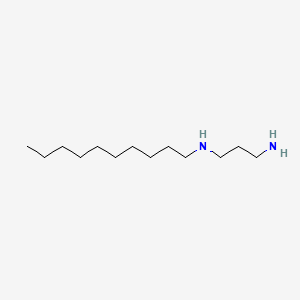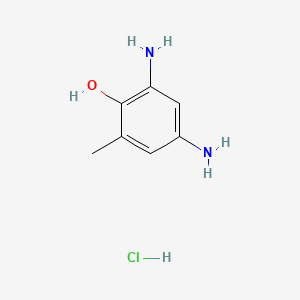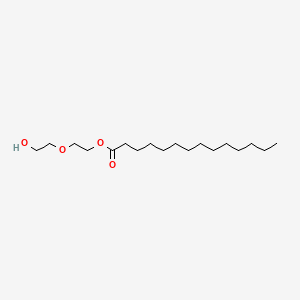
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)- is a complex inorganic compound It is characterized by its unique structure, which includes nickel in a +6 oxidation state coordinated with a tetrakis(phosphonato) ligand system
準備方法
The synthesis of Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)- typically involves the reaction of nickel salts with the appropriate phosphonate ligands under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. Industrial production methods may involve large-scale reactions in reactors with precise control over temperature, pH, and reactant concentrations to ensure high yield and purity.
化学反応の分析
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)- undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The nickel center can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher states.
Substitution Reactions: The phosphonate ligands can be substituted with other ligands under appropriate conditions.
Complexation Reactions: The compound can form complexes with other metal ions or organic molecules.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)- has several scientific research applications:
Catalysis: It can be used as a catalyst in various chemical reactions, including oxidation and hydrogenation reactions.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as magnetic or electronic properties.
Biological Applications: Research is ongoing to explore its potential use in biological systems, including as a therapeutic agent or in diagnostic applications.
Industrial Applications: It can be used in industrial processes that require specific catalytic or material properties.
作用機序
The mechanism of action of Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)- involves its interaction with various molecular targets. The nickel center can coordinate with different substrates, facilitating various chemical transformations. The phosphonate ligands play a crucial role in stabilizing the nickel center and enhancing its reactivity. The pathways involved depend on the specific application and the nature of the substrates involved.
類似化合物との比較
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentapotassium hydrogen, (OC-6-21)- can be compared with other nickel complexes and phosphonate compounds. Similar compounds include:
Nickel(II) complexes: These have nickel in a +2 oxidation state and are generally less reactive than Nickelate(6-).
Phosphonate ligands: Other compounds with phosphonate ligands may have different metal centers and exhibit different reactivities and applications.
The uniqueness of Nickelate(6-) lies in its high oxidation state and the specific coordination environment provided by the phosphonate ligands, which confer unique properties and reactivities.
特性
CAS番号 |
68958-87-2 |
|---|---|
分子式 |
C6H13K5N2NiO12P4 |
分子量 |
683.25 g/mol |
IUPAC名 |
pentapotassium;hydron;nickel(2+);N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H20N2O12P4.5K.Ni/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;5*+1;+2/p-7 |
InChIキー |
OKQSEMOGVIXKTK-UHFFFAOYSA-G |
正規SMILES |
[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


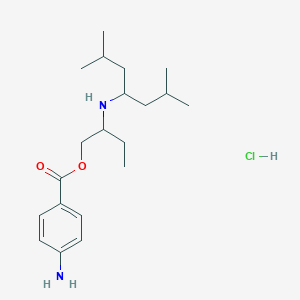
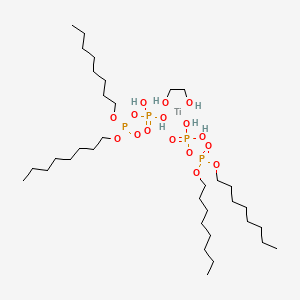
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
